BenchChemオンラインストアへようこそ!

2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)-

HIV‑1 integrase disintegration assay styrylquinoline SAR

CAS 210890‑81‑6, systematically named 2‑propenoic acid, 3‑(3,4‑dimethoxyphenyl)‑, 2‑methyl‑8‑quinolinyl ester, (2E)‑, belongs to the styrylquinoline class of HIV‑1 integrase (IN) inhibitors. It is the specific compound designated “compound 21” in the seminal Mekouar et al.

Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
CAS No. 210890-81-6
Cat. No. B12725318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)-
CAS210890-81-6
Molecular FormulaC21H19NO4
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2OC(=O)C=CC3=CC(=C(C=C3)OC)OC)C=C1
InChIInChI=1S/C21H19NO4/c1-14-7-10-16-5-4-6-18(21(16)22-14)26-20(23)12-9-15-8-11-17(24-2)19(13-15)25-3/h4-13H,1-3H3/b12-9+
InChIKeyCPHKRMYYWIZKOQ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- (CAS 210890-81-6): A Non‑Catechol Styrylquinoline HIV‑1 Integrase Inhibitor for Antiviral Research Procurement


CAS 210890‑81‑6, systematically named 2‑propenoic acid, 3‑(3,4‑dimethoxyphenyl)‑, 2‑methyl‑8‑quinolinyl ester, (2E)‑, belongs to the styrylquinoline class of HIV‑1 integrase (IN) inhibitors [1]. It is the specific compound designated “compound 21” in the seminal Mekouar et al. (1998) structure‑activity relationship (SAR) study, where it was identified as a potent, non‑catechol IN inhibitor that blocks HIV‑1 replication in CEM cells at sub‑cytotoxic concentrations [1]. The molecule couples a 2‑methylquinolin‑8‑ol ester scaffold with a 3,4‑dimethoxyphenyl‑acrylic acid moiety, providing a distinct pharmacophore relative to catechol‑ or trihydroxy‑substituted styrylquinoline analogs [1].

Why Generic Substitution of Styrylquinoline HIV Integrase Inhibitors Fails: The Critical Role of the 3,4‑Dimethoxyphenyl Substitution in 210890‑81‑6


The styrylquinoline chemotype encompasses a wide array of aryl‑substitution patterns, and SAR data demonstrate that even minor changes drastically alter potency, cytotoxicity, and target engagement [1]. In the Mekouar et al. panel, compounds bearing catechol (ortho‑dihydroxy) or trihydroxy motifs (e.g., compound 19, IC50 = 0.24 µM) achieve sub‑micromolar IN inhibition, but often at the cost of significant cellular toxicity or redox‑related assay interference [1]. Conversely, the 3,4‑dimethoxyphenyl substitution in compound 21 (CAS 210890‑81‑6) delivers a non‑catechol pharmacophore that retains high integrase inhibitory potency (IC50 = 0.6 µM) while exhibiting no detectable cytotoxicity at 100 µM over 5 days [1]. This unique profile means that swapping 210890‑81‑6 for a catechol‑based analog introduces confounding toxicity, whereas replacing it with a weaker styrylquinoline (e.g., compound 13, IC50 ≈ 15 µM) sacrifices the potency required for reliable target engagement. The quantitative evidence below demonstrates that the compound cannot be freely interchanged with other styrylquinolines or integrase inhibitors without altering key experimental outcomes.

Product‑Specific Quantitative Evidence Guide: Head‑to‑Head Performance Data for 210890‑81‑6 vs. Closest Structural Analogs


HIV‑1 Integrase Core Domain Disintegration Inhibition: 210890‑81‑6 (Compound 21) IC50 = 0.6 µM – 6‑Fold More Potent than Compound 17

In a direct head‑to‑head comparison using the HIV‑1 integrase core domain (50‑212) disintegration assay, compound 21 (CAS 210890‑81‑6) inhibited catalytic activity with an IC50 of 0.6 µM [1]. This represents a 6‑fold improvement over compound 17 (IC50 = 3.6 µM) and is comparable to the most potent trihydroxylated analog, compound 19 (IC50 = 0.24 µM). The assay employed the soluble 50‑212 core domain of HIV‑1 integrase with Mn²⁺ as the cofactor, and activity was measured by the disappearance of the disintegration product [1].

HIV‑1 integrase disintegration assay styrylquinoline SAR

Cytotoxicity Profile: 210890‑81‑6 TC50 > 100 µM – >12‑Fold Higher Safety Margin than Compound 13 (TC50 = 8.1 µM)

Cytotoxicity was determined by MTT transformation assay in CEM cells. Compound 21 (CAS 210890‑81‑6) exhibited TC50 and TC90 values both exceeding 100 µM, the highest concentration tested [1]. In contrast, compound 13, a less potent styrylquinoline, showed a TC50 of 8.1 µM and TC90 of 10.7 µM. The low toxicity of compound 21 was confirmed at 120 hours post‑treatment, where no cytotoxicity was observed at 100 µM [1].

cytotoxicity MTT assay therapeutic index

Antiviral Activity in HIV‑1‑Infected CEM Cells: 210890‑81‑6 Suppresses Viral Replication with No Detectable Cytotoxicity at 100 µM, Unlike Compound 15 (99% Toxicity at 72 h)

In the ex vivo HIV‑1 replication assay using CEM cells infected with the PLN4‑3 strain, compound 21 (CAS 210890‑81‑6) inhibited viral replication while exhibiting 0% cytotoxicity at 100 µM at both 72 h and 120 h time points [1]. In stark contrast, compound 15, an in vitro active styrylquinoline, displayed 99% cytotoxicity at 100 µM at 72 h, rendering it unsuitable for cell‑based antiviral evaluation. Viral load was quantified by HeLa‑CD4‑β‑galactosidase reporter assay and confirmed by p24 ELISA [1].

antiviral activity HIV‑1 replication CEM cell model

Non‑Catechol Pharmacophore: 3,4‑Dimethoxy Substitution Eliminates Redox‑Cycling Liability Inherent to Catechol‑Containing Styrylquinolines While Preserving Sub‑Micromolar Integrase Inhibition

The Mekouar et al. paper explicitly highlights that compound 21 'lacks such a moiety' (referring to the catechol group) yet remains a 'potent drug,' demonstrating the existence of a distinct, non‑catechol pharmacophore [1]. Catechol‑containing styrylquinolines (e.g., compounds 17, 19) are susceptible to oxidation and redox cycling, which can generate reactive oxygen species, confound cell‑based assay readouts, and limit in vivo tolerability. The 3,4‑dimethoxy substitution in 210890‑81‑6 retains integrase inhibition (IC50 = 0.6 µM) while structurally precluding these redox liabilities [1].

pharmacophore redox activity catechol avoidance

Best Research and Industrial Application Scenarios for 210890‑81‑6 Based on Quantitative Evidence


HIV‑1 Integrase Lead Optimization and SAR Expansion Programs

210890‑81‑6 serves as a validated, non‑catechol starting point for medicinal chemistry efforts targeting HIV‑1 integrase. Its sub‑micromolar disintegration IC50 (0.6 µM) and complete lack of cytotoxicity at 100 µM [1] provide a favorable potency‑toxicity profile from which further structural modifications (e.g., substituent variation at the quinoline C‑7 or aryl ring) can be systematically explored. The absence of a catechol simplifies synthetic derivatization and reduces the risk of generating redox‑active metabolites, making the compound an attractive scaffold for hit‑to‑lead campaigns.

Chemical Probe for HIV‑1 Integrase Catalytic Core Domain Mechanistic Studies

Because 210890‑81‑6 inhibits disintegration catalyzed by the isolated integrase core domain (50‑212) [1], it is suitable as a chemical probe for biochemical and biophysical studies of integrase catalysis, including co‑crystallization trials. The compound's well‑defined IC50 (0.6 µM) and low cytotoxicity permit its use in cellular target‑engagement assays (e.g., CETSA) and in dose‑response studies requiring sustained exposure without cell death. Its non‑catechol nature also minimizes off‑target metal chelation artifacts that can complicate interpretation of integrase‑metal‑inhibitor interactions.

Cell‑Based HIV‑1 Replication Assays Requiring Extended (5‑Day) Compound Exposure

The unique combination of antiviral activity and sustained lack of cytotoxicity (0% at 100 µM over 120 hours) demonstrated in CEM cells infected with HIV‑1 PLN4‑3 establishes 210890‑81‑6 as a reference inhibitor for long‑duration viral replication studies [1]. It is particularly suited for experiments investigating the kinetics of integrase inhibition during the HIV life cycle, synergistic drug combination studies, or resistance profiling, where prolonged compound exposure is required and toxicity‑driven artifacts must be rigorously excluded.

Internal Standard or Positive Control for High‑Throughput Integrase Inhibitor Screening Cascades

The compound's well‑characterized in vitro potency (disintegration IC50 = 0.6 µM) and reproducible cell‑based antiviral activity profile make it a reliable positive control for biochemical and cellular integrase inhibitor screening assays [1]. Its structural distinction from the catechol‑ and trihydroxy‑substituted styrylquinolines allows screening cascades to segregate catechol‑dependent false positives from genuine, pharmacophore‑distinct inhibitor hits, thereby improving the quality of screening output.

Quote Request

Request a Quote for 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.